molecular formula C7H7Cl2N B2384413 3-Chloro-2-(chloromethyl)-6-methylpyridine CAS No. 1256790-43-8

3-Chloro-2-(chloromethyl)-6-methylpyridine

Cat. No.: B2384413
CAS No.: 1256790-43-8
M. Wt: 176.04
InChI Key: AEUIZEWLIWITRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(chloromethyl)-6-methylpyridine is an organic compound belonging to the class of halogenated pyridines It is characterized by the presence of two chlorine atoms and a methyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(chloromethyl)-6-methylpyridine typically involves the chlorination of 2-(chloromethyl)-6-methylpyridine. One common method includes the reaction of 2-(chloromethyl)-6-methylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(chloromethyl)-6-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Pyridine N-oxides are the primary products.

    Reduction Reactions: Dechlorinated pyridine derivatives are formed.

Scientific Research Applications

3-Chloro-2-(chloromethyl)-6-methylpyridine has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(chloromethyl)-6-methylpyridine involves its interaction with various molecular targets. The chlorine atoms and the pyridine ring can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-methylpyridine
  • 2-Chloro-6-methylpyridine
  • 2-(Chloromethyl)-6-methylpyridine

Uniqueness

3-Chloro-2-(chloromethyl)-6-methylpyridine is unique due to the presence of both chlorine atoms and a methyl group on the pyridine ring. This unique substitution pattern imparts distinct reactivity and properties compared to other similar compounds. For instance, the dual chlorination allows for selective functionalization at multiple positions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-chloro-2-(chloromethyl)-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-5-2-3-6(9)7(4-8)10-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUIZEWLIWITRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.